Ropivacaine (Standard)

描述

Ropivacaine is an aminoamide local anesthetic drug marketed by AstraZeneca under the trade name Naropin. It exists as a racemate of its S- and R-enantiomers, although the marketed form is supplied only as the purified S-enantiomer.

Ropivacaine is an Amide Local Anesthetic. The physiologic effect of ropivacaine is by means of Local Anesthesia.

Ropivacaine is only found in individuals that have used or taken this drug. It is a local anaesthetic drug belonging to the amino amide group. The name ropivacaine refers to both the racemate and the marketed S-enantiomer. Ropivacaine hydrochloride is commonly marketed by AstraZeneca under the trade name Naropin. Local anesthetics such as Ropivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium-channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers.

An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.

属性

IUPAC Name |

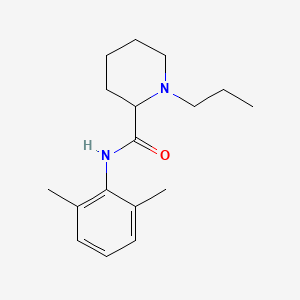

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040187 | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.53e-01 g/L | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84057-95-4, 98626-61-0 | |

| Record name | Ropivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Ropivacaine with Neuronal Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. Its clinical efficacy is rooted in its ability to reversibly block nerve impulse propagation by targeting voltage-gated sodium channels (VGSCs) in neuronal membranes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ropivacaine's interaction with these critical ion channels. We will explore its state-dependent and use-dependent blockade, isoform-specific interactions, and the biophysical alterations it induces in channel gating. This document synthesizes key quantitative data from electrophysiological studies into clear, comparative tables and outlines the fundamental experimental protocols used to elucidate these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of ropivacaine's pharmacological profile at the molecular level.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for ropivacaine, like other local anesthetics, is the reversible inhibition of sodium ion influx through VGSCs in nerve fibers.[1][2] This blockade prevents the depolarization of the neuronal membrane, thereby halting the generation and conduction of action potentials.[3][4] Ropivacaine achieves this by physically obstructing the sodium ion permeation pathway.[5]

Ropivacaine, the pure S-(-)-enantiomer of its parent compound, exhibits a lower propensity for central nervous system (CNS) and cardiac toxicity compared to its racemic counterpart, bupivacaine, a characteristic attributed to its reduced lipophilicity and stereospecific properties.[1][6]

The interaction of ropivacaine with VGSCs is not static; it is a dynamic process influenced by the conformational state of the channel. This leads to the phenomena of state-dependent and use-dependent blockade, which are crucial for its clinical efficacy.

State-Dependent Blockade: A Preference for Open and Inactivated States

Ropivacaine exhibits a higher affinity for VGSCs in the open and inactivated states compared to the resting (closed) state.[2][5][7] This "state-dependent" inhibition is a key feature of its mechanism. When a neuron is at its resting membrane potential, the majority of sodium channels are in the closed state, and ropivacaine has a relatively low affinity for them. However, upon depolarization during an action potential, the channels transition to the open and subsequently to the inactivated state. In these conformations, the binding site for local anesthetics becomes more accessible, leading to a more potent block.[5][8]

This preferential binding to the inactivated state is significant because it stabilizes the channel in a non-conducting conformation, prolonging the refractory period and preventing the neuron from firing another action potential.[7]

Use-Dependent (Frequency-Dependent) Blockade

The phenomenon of "use-dependent" or "frequency-dependent" blockade is a direct consequence of the state-dependent interaction.[9][10] With repetitive stimulation of a nerve fiber, there is an accumulation of sodium channels in the open and inactivated states. This provides more opportunities for ropivacaine to bind, leading to a progressive increase in the degree of blockade with each successive action potential.[7][11] This characteristic is particularly relevant in clinical settings, as it allows ropivacaine to be more effective in blocking nerve fibers that are firing at higher frequencies, such as those transmitting pain signals.[11]

Quantitative Analysis of Ropivacaine's Interaction with Sodium Channels

Electrophysiological studies, primarily using the patch-clamp technique, have provided quantitative data on ropivacaine's potency and its effects on the biophysical properties of sodium channels. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of the block.

| Sodium Channel Type/State | Preparation | IC50 (μM) | Reference |

| Tetrodotoxin-Sensitive (TTX-S) Na+ Current | Rat Dorsal Root Ganglion (DRG) Neurons | 116 ± 35 | [9] |

| Tetrodotoxin-Resistant (TTX-R) Na+ Current | Rat Dorsal Root Ganglion (DRG) Neurons | 54 ± 14 | [9] |

| Sodium Current (from Vh = -80 mV) | Rat Dorsal Horn Neurons | 117.3 | [10] |

| Sodium Current (from Vh = -60 mV) | Rat Dorsal Horn Neurons | 74.3 | [10] |

| Open SCN5A (cardiac) Channels | HEK-293 Cells | 322.2 ± 29.9 | [12][13] |

| Inactivated SCN5A (cardiac) Channels | HEK-293 Cells | 2.73 ± 0.27 | [12][13] |

| K2P (TREK-1) Potassium Channel | COS-7 Cell Membrane | 402.7 | [14] |

Table 1: Comparative IC50 values of ropivacaine for different sodium channel subtypes and states.

Ropivacaine also modulates the gating properties of sodium channels. It has been shown to shift the steady-state inactivation curve in the hyperpolarizing direction, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug.[7][9][10] For instance, in rat dorsal horn neurons, ropivacaine produced a significant hyperpolarizing shift of 11 mV in the steady-state inactivation curve.[10]

Isoform Specificity and Differential Blockade

An important aspect of ropivacaine's pharmacology is its differential effect on various subtypes of sodium channels, which contributes to its clinical profile of providing significant sensory blockade with less pronounced motor blockade.[1][15]

Studies on rat dorsal root ganglion (DRG) neurons have shown that ropivacaine preferentially blocks tetrodotoxin-resistant (TTX-R) Na+ channels over tetrodotoxin-sensitive (TTX-S) Na+ channels.[9] Since TTX-R channels are predominantly expressed in small-diameter nociceptive neurons (Aδ and C fibers), this selectivity likely contributes to its potent analgesic effects.[9][15] In contrast, larger myelinated motor fibers (Aβ fibers) are less affected.[1]

Furthermore, ropivacaine's effects on different neuronal (e.g., Nav1.2) and cardiac (Nav1.5) sodium channel isoforms have been investigated. While it blocks both, the cardiac isoform Nav1.5 appears to be more sensitive to ropivacaine.[7] However, ropivacaine dissociates more rapidly from cardiac channels than bupivacaine, which may contribute to its improved cardiovascular safety profile.[16]

Signaling Pathways and Molecular Interactions

The interaction of ropivacaine with the sodium channel is thought to occur at a specific receptor site within the inner pore of the channel.[5] Local anesthetics can access this binding site through two primary pathways, as described by the modulated receptor hypothesis:

-

Hydrophilic Pathway: The ionized (protonated) form of the local anesthetic gains access to the binding site from the intracellular side when the channel is in the open state.[17]

-

Hydrophobic Pathway: The unionized (neutral) form of the local anesthetic partitions into the lipid membrane and accesses the binding site laterally through fenestrations in the channel protein. This pathway is accessible even when the channel is closed.[17][18]

The pKa of ropivacaine is approximately 8.1, meaning that at physiological pH (7.4), a significant portion exists in the ionized form. The neutral form is crucial for crossing the nerve sheath and cell membrane to reach the axoplasm, where it can then re-equilibrate and the charged form can enter the channel via the hydrophilic pathway.[16]

Experimental Protocols: Elucidating the Mechanism

The primary technique used to study the effects of ropivacaine on sodium channels is patch-clamp electrophysiology .[10][19] This powerful method allows for the direct measurement of ion currents flowing through channels in the cell membrane.

Whole-Cell Patch-Clamp Recording

Objective: To record the total sodium current from an entire cell and assess the effects of ropivacaine on this current.

Methodology:

-

Cell Preparation: Neurons (e.g., from dorsal root ganglia) are enzymatically dissociated and plated onto coverslips.[9] Alternatively, cell lines heterologously expressing specific sodium channel isoforms (e.g., HEK293 cells) are used.[7][12]

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are pulled and filled with an intracellular solution designed to mimic the cell's cytoplasm.[20]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.[20][21]

-

Whole-Cell Configuration: A brief pulse of strong suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[21][22]

-

Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV) where most sodium channels are in the resting state.[10] Depolarizing voltage steps are then applied to elicit sodium currents.

-

Drug Application: Ropivacaine is applied to the extracellular solution at various concentrations.

-

Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The degree of inhibition, changes in channel kinetics (activation, inactivation), and use-dependent effects (applying trains of depolarizing pulses) are analyzed.[10]

Logical Relationships in Ropivacaine's Action

The clinical effectiveness of ropivacaine is a direct result of the interplay between its physicochemical properties and the physiology of neuronal sodium channels.

Conclusion

Ropivacaine's mechanism of action on neuronal sodium channels is a sophisticated interplay of state-dependent binding, use-dependent accumulation of block, and isoform selectivity. Its preferential blockade of open and inactivated channels, particularly the TTX-R isoforms prevalent in nociceptive fibers, provides a strong molecular basis for its clinical profile of potent sensory anesthesia with minimal motor impairment. The quantitative data derived from electrophysiological experiments, coupled with an understanding of the underlying molecular pathways, continues to inform the rational use of ropivacaine in clinical practice and guides the development of future local anesthetics with enhanced efficacy and safety.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]

- 4. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. partone.litfl.com [partone.litfl.com]

- 17. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Patch Clamp Protocol [labome.com]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. docs.axolbio.com [docs.axolbio.com]

Ropivacaine Hydrochloride: A Technical Guide to Its Physicochemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Ropivacaine hydrochloride, a widely used local anesthetic. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and presents visual workflows to facilitate further research and application of this active pharmaceutical ingredient (API).

Core Physicochemical Data

Ropivacaine hydrochloride is an amino amide local anesthetic, supplied as a pure S-(-)-enantiomer.[1] Its physicochemical characteristics are critical to its formulation, stability, and clinical performance. The key quantitative data are summarized in the table below.

| Property | Value | Notes and References |

| Chemical Structure | (S)-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate | [1] |

| Molecular Formula | C₁₇H₂₆N₂O · HCl · H₂O (Monohydrate) C₁₇H₂₆N₂O · HCl (Anhydrous) | [2][3] |

| Molecular Weight | 328.89 g/mol (Monohydrate) 310.86 g/mol (Anhydrous) | [1][4] |

| Melting Point | 267-269 °C (Monohydrate) ~262 °C (form unspecified) | The existence of multiple polymorphs can lead to variations in the melting point.[5] |

| pKa | 8.07 (in 0.1 M KCl solution at 25°C) ~8.2 | [1][6] |

| Aqueous Solubility | 53.8 mg/mL (in water at 25°C) | [1] |

| Solubility in other solvents | Soluble in ethanol and methanol.[7][8] | |

| Partition Coefficient (log P) | 2.9 | This value indicates its lipophilicity. |

| Distribution Coefficient (log D) | 1.15 (n-octanol/phosphate buffer at pH 7.4) | The distribution ratio is 14:1.[1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the lipophilicity of a compound.

Principle: A known amount of the substance is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the substance in each phase is measured after equilibrium is reached.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: A stock solution of Ropivacaine hydrochloride is prepared in the aqueous phase.

-

Partitioning: A defined volume of the stock solution is added to a separatory funnel with a specific volume of the n-octanol phase.

-

Equilibration: The funnel is shaken gently for a set period (e.g., 10-30 minutes) to allow for partitioning. The system is then allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate phase separation.[9]

-

Analysis: The concentration of Ropivacaine hydrochloride in both the aqueous and n-octanol phases is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust technique for the quantification of Ropivacaine hydrochloride in various matrices, essential for solubility and partition coefficient studies.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C8 or C18 column is typically employed.[10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.[10] The ratio can be isocratic or a gradient.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection Wavelength: Detection is commonly performed at 220 nm or 240 nm.[2][10]

-

-

Sample Preparation: Samples from solubility or partitioning experiments are appropriately diluted with the mobile phase and filtered through a 0.45 µm filter before injection.

-

Quantification: A calibration curve is generated using standard solutions of Ropivacaine hydrochloride of known concentrations. The concentration of the unknown samples is then determined from this curve.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter influencing the ionization state and subsequent physiological behavior of a drug.

Principle: A solution of the drug is titrated with a strong acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: A precise amount of Ropivacaine hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like water and alcohol, to a known concentration (e.g., 1000 mg in 10 mL water and 40 mL alcohol).[2]

-

Titration Setup: The sample solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: The titration data (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For a substance like Ropivacaine hydrochloride, two equivalence points may be observed, and the difference in titrant volume corresponds to the amount of the compound.[2]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes involved in the research of Ropivacaine hydrochloride, the following diagrams are provided.

Caption: Workflow for determining the Octanol-Water Partition Coefficient.

Caption: Logical relationship in API physicochemical characterization.

Mechanism of Action: Sodium Channel Blockade

Ropivacaine hydrochloride exerts its anesthetic effect by reversibly blocking nerve impulse conduction.[12] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. By binding to these channels, Ropivacaine hydrochloride prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This blockade of nerve impulses results in a temporary loss of sensation in the area supplied by the affected nerves. The interaction with sodium channels is a key area of research for understanding the potency and potential toxicity of local anesthetics.

This guide serves as a foundational resource for researchers. For further in-depth analysis, consulting the primary literature and pharmacopeial standards is recommended.

References

- 1. arlok.com [arlok.com]

- 2. uspnf.com [uspnf.com]

- 3. uspnf.com [uspnf.com]

- 4. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. ualberta.ca [ualberta.ca]

- 12. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Ropivacaine S-enantiomer synthesis and stereospecificity

An In-depth Technical Guide to the Stereospecific Synthesis of (S)-Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary stereospecific synthetic routes to (S)-Ropivacaine, a widely used long-acting local anesthetic. The document focuses on the synthesis of the pure S-enantiomer, which is known to have a better safety profile, particularly concerning cardiotoxicity, compared to its R-enantiomer.[1][2] This guide offers a comparative analysis of the key methods, detailed experimental protocols, and quantitative data to aid researchers and professionals in drug development.

(S)-Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is distinguished by its single S-enantiomer configuration.[3] The stereospecific synthesis of this compound is crucial to ensure its efficacy and safety. The primary strategies for achieving the desired stereochemistry involve either the resolution of a racemic mixture or the use of a chiral starting material (chiral pool synthesis). More contemporary methods, such as asymmetric hydrogenation, also offer promising alternatives.

Key Synthetic Strategies

The synthesis of (S)-Ropivacaine predominantly follows two well-established pathways:

-

Chiral Resolution Route: This approach begins with the synthesis of a racemic mixture of N-(2,6-dimethylphenyl)pipecoline-2-carboxamide (pipecoloxylidide), which is then resolved to isolate the desired (S)-enantiomer. The resolved intermediate is subsequently N-propylated to yield (S)-Ropivacaine.

-

Chiral Pool Synthesis Route: This strategy utilizes an enantiomerically pure starting material, typically (S)-pipecolic acid (L-pipecolic acid), which is derived from natural sources like L-lysine.[4] This chiral precursor is then converted to (S)-Ropivacaine through a series of reactions, preserving the stereochemistry.

A more recent and highly efficient method involves the asymmetric hydrogenation of a pyridinium salt precursor, which allows for the direct formation of the chiral piperidine ring with high enantioselectivity.[5][6][7]

Chiral Resolution Synthesis of (S)-Ropivacaine

This method is a widely employed industrial process that involves the separation of the S-enantiomer from a racemic mixture of pipecoloxylidide using a chiral resolving agent, most commonly (-)-dibenzoyl-L-tartaric acid (DBTA).[8][9]

Experimental Workflow: Chiral Resolution Route

Caption: Workflow for the chiral resolution synthesis of (S)-Ropivacaine.

Detailed Experimental Protocols

Step 1: Resolution of (±)-Pipecoloxylidide [9]

-

Dissolution: Dissolve 70 g (0.3 mol) of racemic 2-pipecolinoxylidide in 350 ml of isopropanol at room temperature.

-

Heating: Heat the solution to 80°C.

-

Addition of Resolving Agent: In a separate vessel, dissolve 59.5 g (0.16 mol) of (-)-dibenzoyl-L-tartaric acid in 170 ml of isopropanol at 80°C. Add this solution to the pipecoloxylidide solution over 1 hour.

-

Crystallization: Maintain the reaction mixture at 80°C for 1 hour, then cool to room temperature and stir for an additional hour to allow for the precipitation of the diastereomeric salt.

-

Isolation: Filter the solid, wash with 3 x 25 ml of isopropanol, and dry to obtain the (S)-dibenzoyl-2-pipecolinoxylidide-L-tartrate salt.

Step 2: Liberation of (S)-Pipecoloxylidide Free Base [9]

-

Suspension: Mix 855 g (1.04 mol) of the diastereomeric salt in 3420 ml of demineralized water and 5130 ml of toluene.

-

Basification: Heat the mixture to 60°C and add 280.44 ml of 48 wt% aqueous sodium hydroxide solution over 30 minutes. Stir at 60°C for 30 minutes.

-

Extraction: Separate the organic layer. The aqueous layer is discarded.

Step 3: N-propylation to form (S)-Ropivacaine Base [10]

-

Reaction Setup: To the organic phase containing (S)-pipecoloxylidide, add K₂CO₃ (0.32 kg), a catalytic amount of NaI, and 1-bromopropane (0.28 kg), along with approximately 5% water.

-

Reflux: Heat the mixture to reflux and maintain until the reaction is complete.

-

Work-up: Remove excess bromopropane by distillation. Extract the reaction mixture with water (1.70 L).

-

Isolation: The organic phase now contains the (S)-Ropivacaine base.

Step 4: Formation of (S)-Ropivacaine Hydrochloride Monohydrate [10]

-

Salt Formation: To the organic phase, add acetone (1.70 L) and then aqueous HCl to adjust the pH to ~2.

-

Crystallization: Add seed crystals to the solution and cool to 9°C to induce crystallization.

-

Purification: Collect the crystals by centrifugation, wash with acetone, and dry. The crude product can be recrystallized from a mixture of acetone and water.

Quantitative Data

| Step | Product | Yield | Enantiomeric Purity (e.e.) | Reference |

| Resolution | (S)-Pipecoloxylidide-DBTA Salt | 94.6% | >99% | [9] |

| N-propylation | (S)-Ropivacaine HCl | ~90% | >99.5% | [10] |

| Purification | (S)-Ropivacaine Base | - | 99.75% (chiral purity by HPLC) | [11] |

Chiral Pool Synthesis of (S)-Ropivacaine

This approach leverages a readily available chiral starting material, (S)-pipecolic acid, to avoid a resolution step. (S)-pipecolic acid can be obtained from the resolution of the racemic acid or through the biotransformation of L-lysine.[1][12]

Experimental Workflow: Chiral Pool Synthesis

Caption: Workflow for the chiral pool synthesis of (S)-Ropivacaine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-Pipecolic Acid from L-Lysine (Illustrative Biocatalytic Method) [1]

This biotransformation involves the use of L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase. E. coli expressing the lat gene can convert L-lysine to L-pipecolic acid. In a fermentation process, L-pipecolic acid can accumulate in the medium, reaching concentrations of 3.9 g/L with an enantiomeric excess of 100%.[1]

Step 2: Amidation of (S)-Pipecolic Acid [12]

-

Acid Chloride Formation: Suspend L-pipecolic acid (e.g., 250 mmol) in toluene. Add thionyl chloride (1.2 equivalents) dropwise at a temperature below 40°C. Stir the mixture for 12 hours at room temperature.

-

Amidation: Cool the resulting suspension of L-pipecolic acid chloride hydrochloride to 0 to -5°C. Add 2,6-dimethylaniline (250 mmol) dropwise. Stir the reaction mixture for 12 hours at this temperature.

-

Work-up: Isolate the precipitated solid by filtration and wash with acetone. Dissolve the solid in water and adjust the pH to 12 with 50% sodium hydroxide solution.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., toluene). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide ((S)-pipecoloxylidide).

Step 3: N-propylation and Salt Formation

The subsequent N-propylation and conversion to the hydrochloride salt follow similar procedures as outlined in the chiral resolution route (Steps 3 and 4).

Quantitative Data

| Step | Product | Yield | Enantiomeric Purity (e.e.) | Reference |

| Biotransformation | (S)-Pipecolic Acid | - | 100% | [1] |

| Amidation | (S)-Pipecoloxylidide | >85% | >99% | [13] |

| Overall (from L-pipecolic acid) | (S)-Ropivacaine Base | 84% | >99.5% | [12] |

Asymmetric Hydrogenation Route

A modern and highly efficient approach involves the iridium-catalyzed asymmetric hydrogenation of 2-alkoxycarbonyl pyridinium salts. This method provides direct access to the chiral piperidine core of Ropivacaine with excellent enantioselectivity.[5][6]

Logical Relationship: Asymmetric Hydrogenation

Caption: Logical diagram of the asymmetric hydrogenation approach to (S)-Ropivacaine.

Experimental Protocol Outline

-

Substrate Preparation: A 2-alkoxycarbonyl pyridinium salt is prepared from the corresponding pyridine derivative.

-

Asymmetric Hydrogenation: The pyridinium salt is subjected to hydrogenation in the presence of an iridium catalyst complexed with a chiral ligand (e.g., (S,S)-f-Binaphane).

-

Reaction Conditions: The reaction is typically carried out under hydrogen pressure at a controlled temperature.

-

Isolation and Conversion: The resulting enantiomerically enriched piperidine-2-carboxylate is then converted to (S)-Ropivacaine through amidation and N-propylation steps.

Quantitative Data

| Step | Product | Yield | Enantiomeric Purity (e.e.) | Reference |

| Asymmetric Hydrogenation | Chiral Piperidine-2-carboxylate | High | 92% | [6] |

Stereospecificity and Analytical Determination

The stereochemical purity of (S)-Ropivacaine is critical for its clinical use. Several analytical techniques are employed to determine the enantiomeric excess.

Methods for Enantiomeric Purity Determination

-

High-Performance Liquid Chromatography (HPLC): This is a common method utilizing a chiral stationary phase, such as cellulose tris(4-chloro-3-methylphenylcarbamate), to separate the enantiomers. The mobile phase composition, including acidic additives like formic acid, can be optimized to achieve baseline separation.

-

Capillary Electrophoresis (CE): CE with a chiral selector, such as methyl-β-cyclodextrin, is another powerful technique for determining the enantiomeric purity of Ropivacaine. This method has shown a limit of quantification of 0.1% for the R-enantiomer impurity.[5][6]

-

High-Performance Thin-Layer Chromatography (HPTLC): Densitometry-HPTLC using a chiral mobile phase additive like chondroitin has also been successfully used for the chiral separation of Ropivacaine enantiomers.[7]

Data on Analytical Methods

| Method | Chiral Selector/Stationary Phase | Limit of Quantification for R-enantiomer | Reference |

| HPLC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | 0.1% | |

| Capillary Electrophoresis | Methyl-β-cyclodextrin | 0.1% | [6] |

| HPTLC | Chondroitin (mobile phase additive) | <0.6 µ g/spot | [7] |

Conclusion

The stereospecific synthesis of (S)-Ropivacaine is well-established, with both chiral resolution and chiral pool synthesis offering reliable and scalable routes to the final active pharmaceutical ingredient. The choice of synthetic strategy often depends on factors such as the cost and availability of starting materials, as well as the desired overall yield and enantiomeric purity. Newer methods like asymmetric hydrogenation present more efficient and sustainable alternatives that are likely to see increased application in the future. Rigorous analytical control is essential throughout the manufacturing process to ensure the high enantiomeric purity required for this important local anesthetic.

References

- 1. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 9. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 10. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 11. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

Ropivacaine, a long-acting amide local anesthetic, is clinically prized for its favorable sensory-motor differential block and reduced cardiotoxicity compared to its predecessor, bupivacaine. While its primary mechanism of action through the blockade of voltage-gated sodium channels is well-established, a growing body of evidence reveals a complex pharmacological profile involving numerous other molecular targets. This guide provides a detailed exploration of these "off-target" interactions, offering insights into the broader physiological and potential therapeutic effects of Ropivacaine.

Quantitative Analysis of Ropivacaine's Off-Target Interactions

The following table summarizes the quantitative data on the inhibitory effects of Ropivacaine on various molecular targets beyond voltage-gated sodium channels. These values, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (KD), provide a comparative measure of Ropivacaine's potency at these sites.

| Target Class | Specific Target | Species/System | Key Parameter | Value | Reference |

| Potassium Channels | hKv1.5 | Human (stably transfected Ltk cells) | KD | 80 ± 4 µM | [1] |

| Cardiac KATP Channels | COS-7 cells | IC50 | 249 µM | [2] | |

| K2P TREK-1 | COS-7 cells | IC50 | 402.7 ± 31.8 µM | [3] | |

| K2P TASK | Xenopus laevis oocytes | IC50 (R(+)-ropivacaine) | 51 µM | [4] | |

| K2P TASK | Xenopus laevis oocytes | IC50 (S(-)-ropivacaine) | 53 µM | [4] | |

| HERG Channels | CHO cells | Block at 20 µM | 55.5 ± 2.7% | [5] | |

| Calcium Channels | High-Voltage-Activated (HVA) Ca2+ Currents | Newborn Rat Dorsal Horn Neurons | Inhibition at 50 µM | 21.1 ± 2.1% | [6] |

| High-Voltage-Activated (HVA) Ca2+ Currents | Newborn Rat Dorsal Horn Neurons | Inhibition at 100 µM | 63.2 ± 6.0% | [6] | |

| High-Voltage-Activated (HVA) Ca2+ Currents | Newborn Rat Dorsal Horn Neurons | Inhibition at 200 µM | 79.1 ± 7.6% | [6] | |

| Receptors | GABAA Receptor | Rat Dorsal Root Ganglion Neurons | EC50 (for enhancement of GABA current) | 23.46 µM | [7] |

| NMDA Receptor (NR1A/NR2A) | Xenopus laevis oocytes | Concentration-dependent inhibition | (Specific IC50 not provided) | [8] | |

| Mitochondria | Mitochondrial Respiration (Complex I & II) | Human Breast Cancer Cells | - | (Inhibition observed, quantitative data not specified) | [9][10][11] |

| Signaling Proteins | Gαq Protein Subunit | Xenopus laevis oocytes | - | (Stereoselective and noncompetitive inhibition of LPA signaling) | [12] |

Signaling Pathways Modulated by Ropivacaine

Ropivacaine has been shown to influence several critical intracellular signaling pathways, particularly in the context of cancer biology and inflammation. These interactions may underlie some of its observed anti-proliferative and anti-inflammatory effects.

Apoptosis Induction in Cancer Cells

Ropivacaine can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer, through mitochondria-dependent and independent pathways.[13][14][15] A key mechanism involves the disruption of mitochondrial function, leading to the release of cytochrome c.[13][15] This, in turn, activates a caspase cascade, culminating in programmed cell death.

Inhibition of Pro-Survival Signaling in Cancer

Ropivacaine has been demonstrated to suppress key pro-survival and proliferative signaling pathways in cancer cells. In hepatocellular carcinoma, it inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R)/PI3K/AKT/mTOR axis.[16] Similarly, in breast cancer, Ropivacaine inhibits the phosphorylation of Akt and mTOR.[9][11]

Modulation of Inflammatory Pathways

Ropivacaine exhibits anti-inflammatory properties by modulating key inflammatory signaling cascades. It has been shown to inhibit the activation of the NLRP3 inflammasome in response to high glucose in human umbilical vein endothelial cells (HUVECs), a process dependent on SIRT1.[17] Additionally, Ropivacaine can suppress the MAPK and NF-κB signaling pathways in macrophages.[18]

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the cited data and for designing future research. Below are detailed protocols for key experiments used to characterize Ropivacaine's interactions with its non-canonical targets.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of Ropivacaine on ion channel function.

-

Objective: To measure the effect of Ropivacaine on ion channel currents (e.g., potassium or calcium channels).

-

Cell Preparation: Cells endogenously expressing or recombinantly overexpressing the target ion channel (e.g., Ltk cells for hKv1.5, COS-7 cells for KATP and TREK-1, or acutely dissociated neurons) are cultured on glass coverslips.[1][2][3]

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane. A gigaohm seal is formed by applying gentle suction. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Experimental Procedure:

-

A baseline recording of the channel's activity is obtained by applying a specific voltage protocol (e.g., depolarizing voltage steps to activate voltage-gated channels).

-

Ropivacaine, at various concentrations, is applied to the bath solution perfusing the cells.

-

The voltage protocol is repeated in the presence of Ropivacaine, and the resulting currents are recorded.

-

The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the Ropivacaine concentration, from which IC50 or KD values are calculated.

-

-

Workflow Diagram:

Workflow for whole-cell patch-clamp analysis.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the function of heterologously expressed ion channels and receptors.

-

Objective: To characterize the effects of Ropivacaine on cloned ion channels (e.g., K2P channels, NMDA receptors) or G protein-coupled receptors expressed in Xenopus laevis oocytes.[4][8][12]

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. They are then injected with cRNA encoding the target protein(s). The oocytes are incubated for several days to allow for protein expression.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Experimental Procedure:

-

The oocyte is perfused with a control solution, and baseline currents are recorded in response to agonist application (for receptors) or voltage steps (for channels).

-

The oocyte is then incubated with or perfused with a solution containing Ropivacaine.

-

The agonist or voltage stimulus is reapplied in the presence of the drug, and the resulting current is measured.

-

The degree of inhibition is quantified, and concentration-response relationships are determined.

-

-

Workflow Diagram:

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within a signaling pathway.

-

Objective: To determine if Ropivacaine alters the levels of key signaling proteins (e.g., cleaved caspase-3, phosphorylated Akt, Bcl-2).

[13][15][16]* Cell Treatment and Lysis: Cancer cells (e.g., HepG2, Bel7402) are treated with various concentrations of Ropivacaine for a specified duration. Following treatment, the cells are washed and lysed with a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification and Electrophoresis: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay). Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer and Immunodetection:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.

-

Workflow Diagram:

Workflow for Western blotting analysis.

Conclusion

The pharmacological profile of Ropivacaine is far more intricate than its primary function as a voltage-gated sodium channel blocker suggests. Its interactions with a range of potassium and calcium channels, G protein-coupled receptors, and critical intracellular signaling pathways in mitochondria and the cytoplasm contribute to its overall clinical effects and open avenues for potential therapeutic repurposing. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complex molecular mechanisms of Ropivacaine and to explore its potential in new therapeutic contexts, such as oncology and the management of inflammatory conditions. A deeper understanding of these off-target effects is paramount for both optimizing its current clinical use and unlocking its future therapeutic potential.

References

- 1. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of bupivacaine and ropivacaine on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of ropivacaine on GABA-activated currents in isolated dorsal root ganglion neurons in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Local anaesthetics inhibit signalling of human NMDA receptors recombinantly expressed in Xenopus laevis oocytes: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - Gong - Journal of Thoracic Disease [jtd.amegroups.org]

- 12. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ropivacaine Prevents the Activation of the NLRP3 Inflammasome Caused by High Glucose in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

Ropivacaine's Interaction with Potassium Channels in Nerve Fibers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is widely utilized for regional anesthesia and pain management. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1] However, a growing body of evidence indicates that ropivacaine's clinical profile, including its sensory-motor differential block and potential cardiotoxicity, is also significantly influenced by its interaction with various potassium channels. This dose-dependent inhibition of potassium channels potentiates its primary action on sodium channels.[2] This technical guide provides a comprehensive overview of the current understanding of ropivacaine's effects on potassium channels in nerve fibers, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular interactions.

Quantitative Data Summary

The inhibitory effects of ropivacaine on different potassium channels have been quantified in several studies. The following tables summarize the key findings, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), to facilitate a comparative analysis of ropivacaine's potency across various channel subtypes.

| Potassium Channel Subfamily | Specific Channel | Test System | Ropivacaine IC50 / Kd | Reference |

| Tandem Pore Domain (K2P) | TREK-1 | COS-7 cells | 402.7 ± 31.8 µM (IC50) | [3] |

| TASK-1 (R(+)-ropivacaine) | Xenopus laevis oocytes | 51 µM (IC50) | ||

| TASK-1 (S(-)-ropivacaine) | Xenopus laevis oocytes | 53 µM (IC50) | [4] | |

| Voltage-Gated (Kv) | hKv1.5 | Ltk cells | 80 ± 4 µM (Kd) | |

| Inwardly Rectifying (Kir) | Cardiac KATP | COS-7 cells | 249 µM (IC50) | [5] |

| Calcium-Activated (KCa) | SK2 | HEK-293 cells | 46.5 µM (IC50) | [6] |

| Other | Flicker K+ Channel (extracellular) | Amphibian myelinated nerve fibers | 4.2 µM (IC50) | [7] |

| Flicker K+ Channel (intracellular) | Amphibian myelinated nerve fibers | 6.6 µM (IC50) | [7] |

Experimental Protocols

The investigation of ropivacaine's interaction with potassium channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method. This allows for the direct measurement of ion channel activity in various cell preparations.

Whole-Cell Patch-Clamp Recording on Transfected Cell Lines (e.g., COS-7, Ltk, HEK-293)

This is a common method to study the effect of ropivacaine on specific potassium channel subtypes in a controlled environment.

-

Cell Culture and Transfection:

-

Mammalian cell lines such as COS-7, Ltk, or HEK-293 are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

-

The cells are then transiently transfected with plasmids encoding the specific potassium channel subunit(s) of interest (e.g., TREK-1, hKv1.5, SK2). A fluorescent reporter protein (e.g., GFP) is often co-expressed to identify successfully transfected cells.[3][6]

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a high concentration of potassium and a low concentration of chloride, along with buffering agents and ATP.

-

The external bath solution is a physiological saline solution.

-

Cells are voltage-clamped at a holding potential (e.g., -70 mV or -80 mV).

-

Potassium currents are elicited by applying specific voltage protocols, such as voltage ramps or steps.[3]

-

-

Drug Application:

-

Ropivacaine solutions of varying concentrations are applied to the cells via a perfusion system.

-

The effect of ropivacaine on the potassium current amplitude and kinetics is measured and analyzed to determine parameters like IC50 values.

-

Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes

This technique is well-suited for studying ion channels that are expressed from injected cRNA.

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are harvested from Xenopus laevis frogs and defolliculated.

-

cRNA encoding the potassium channel of interest (e.g., TASK-1) is injected into the oocytes.[4]

-

-

Electrophysiological Recording:

-

After an incubation period to allow for channel expression, the oocytes are placed in a recording chamber.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current measurement.

-

The membrane potential is clamped, and currents are recorded in response to voltage steps.

-

-

Data Analysis:

-

The inhibitory effect of different concentrations of ropivacaine is measured to construct dose-response curves and calculate IC50 values.[4]

-

Patch-Clamp on Native Nerve Fibers

Studying native nerve fibers provides insights into the effects of ropivacaine in a more physiologically relevant context.

-

Nerve Fiber Preparation:

-

Myelinated nerve fibers are enzymatically dissociated from tissues such as the sciatic nerve of amphibians (Xenopus laevis).[7]

-

-

Recording Configuration:

-

The outside-out patch-clamp configuration is often used to study the effects of extracellularly applied ropivacaine.[7]

-

This involves excising a small patch of the nerve membrane with the extracellular side facing the bath solution.

-

-

Measurement of Channel Activity:

-

Single-channel or macroscopic currents from native potassium channels (e.g., flicker K+ channels) are recorded.

-

The effect of ropivacaine on channel open probability, mean open time, and current amplitude is analyzed.

-

Signaling Pathways and Mechanisms of Action

Ropivacaine's blockade of potassium channels in nerve fibers contributes to its overall anesthetic effect by influencing the neuronal membrane potential.

The primary consequence of potassium channel blockade by ropivacaine is a reduction in the outward flow of potassium ions, which is crucial for maintaining and repolarizing the resting membrane potential. This inhibition leads to membrane depolarization, which in turn can potentiate the block of voltage-gated sodium channels by promoting their inactivated state. This synergistic action contributes to the overall reduction in neuronal excitability and the anesthetic effect.

The mechanism of ropivacaine's interaction with potassium channels appears to be state-dependent, with evidence suggesting it acts as an open channel blocker for some channel types, such as hKv1.5.[8] This implies that ropivacaine binds within the ion pore of the channel when it is in its open conformation, physically occluding the passage of potassium ions. For other channels, the interaction may be more complex, potentially involving allosteric modulation of channel gating.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of ropivacaine on a specific potassium channel subtype using the whole-cell patch-clamp technique.

Conclusion

Ropivacaine's interaction with potassium channels is a critical aspect of its pharmacological profile. The dose-dependent inhibition of various potassium channel subtypes, including members of the K2P, Kv, Kir, and KCa families, contributes to its anesthetic efficacy and may also play a role in its toxicological properties. The data summarized in this guide highlight the differential sensitivity of various potassium channels to ropivacaine, which likely contributes to its clinical characteristics. A thorough understanding of these interactions, facilitated by detailed experimental protocols and mechanistic insights, is essential for the continued development of safer and more effective local anesthetics. Future research should aim to further elucidate the molecular determinants of ropivacaine's binding to different potassium channel subtypes and to explore the clinical implications of these interactions in greater detail.

References

- 1. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - ProQuest [proquest.com]

- 7. rupress.org [rupress.org]

- 8. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Ropivacaine in Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Ropivacaine, focusing on its solubility and stability in various buffer solutions and admixtures. Understanding these characteristics is critical for the formulation of safe, effective, and stable pharmaceutical products for clinical applications.

Ropivacaine: Physicochemical Overview

Ropivacaine is a long-acting local anesthetic belonging to the amino amide class.[1][2] It is supplied as the pure S-(-)-enantiomer, typically as a hydrochloride salt, to enhance its solubility and stability.[1][2] As a weak base with a pKa of approximately 8.1, its degree of ionization and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[1][3]

Commercial injections are sterile, isotonic, preservative-free solutions with a pH adjusted to between 4.0 and 6.5 to ensure the drug remains in its soluble, ionized form.[1][4]

Solubility of Ropivacaine

The solubility of Ropivacaine is a critical factor in its formulation. The protonated (ionized) form of the drug is water-soluble, while the un-ionized (base) form is lipid-soluble but has poor aqueous solubility.

pH-Dependent Aqueous Solubility

The Henderson-Hasselbalch equation dictates that at a pH below its pKa, Ropivacaine exists predominantly in its ionized, water-soluble form. As the pH of the solution approaches and surpasses the pKa (8.1), the equilibrium shifts towards the un-ionized base, which can lead to precipitation.[3] For this reason, Ropivacaine solutions are formulated in an acidic pH range.[3][4] Precipitation may occur in alkaline solutions where the pH is greater than 6.0.[2]

The relationship between pH, the ionization state of Ropivacaine, and its resulting solubility is a key consideration. Alkalinization, sometimes performed clinically to hasten the onset of action by increasing the proportion of the membrane-permeable un-ionized form, must be carefully managed to avoid drug precipitation and loss of bioavailability.[3] A study on alkalinizing 0.2% Ropivacaine with sodium bicarbonate found that while the pH increased, significant drug loss occurred due to precipitation, reaching 25% to 30% at higher bicarbonate doses.[3]

Quantitative Solubility Data

The solubility of Ropivacaine has been quantified in various solvents and buffer systems. The data highlights the significant difference in solubility between pure water (where it is formulated as a salt) and physiological pH buffers.

| Solvent/Buffer System | pH | Temperature | Solubility | Reference |

| Water (as Ropivacaine HCl) | Not Specified | 25°C | 53.8 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~0.25 mg/mL | [5] |

| Ethanol | Not Specified | Not Specified | ~15 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | ~23-25 mg/mL | [5][6] |

| Dimethylformamide (DMF) | Not Specified | Not Specified | ~15 mg/mL | [5] |

Stability of Ropivacaine

The stability of Ropivacaine, both alone and in admixtures, determines its shelf-life and clinical utility. Stability can be affected by pH, temperature, container material, and the presence of other chemical agents.

Stability in Pharmaceutical Preparations

Ropivacaine hydrochloride injection has a shelf life of 3 years when stored in intact containers at a controlled room temperature.[2][4] As the commercial preparations are preservative-free, any solution remaining in an opened container should be used immediately or stored at 2–8°C for no more than 24 hours to prevent microbial contamination.[2] Continuous infusion containers should not be left in place for more than 24 hours.[4]

Stability and Compatibility in Admixtures

In clinical practice, Ropivacaine is often mixed with other drugs, such as opioids or corticosteroids. The physicochemical compatibility and stability of these admixtures are crucial for safety and efficacy.

-

With Corticosteroids: Mixtures of Ropivacaine with dexamethasone have been shown to be physically and chemically stable for at least 2 hours, with no crystal formation or significant change in concentration.[7][8] In contrast, mixtures with betamethasone are incompatible, leading to the formation of crystals and a reduction in Ropivacaine concentration by over 10% within one hour.[7][8]

-

With Opioids: Ropivacaine has shown excellent stability when mixed with morphine, with both drugs remaining stable for 60 days at 37°C in implantable pumps.[9] Admixtures with sufentanil (0.5-1.0 µg/mL in 0.2% Ropivacaine) were also found to be stable for at least 96 hours in both glass and PVC reservoirs.[10] However, a study involving a three-drug combination of Ropivacaine, fentanyl, and clonidine noted a decrease in the concentration of all components within 24 hours.[11]

-

Container Influence: The choice of storage container can impact the stability of admixtures. For fentanyl/Ropivacaine solutions, significant loss of fentanyl was observed in PVC containers due to adsorption, whereas the solution remained stable for 51 days in glass or ethylene-vinyl acetate (EVA) bags.[12]

Quantitative Stability Data in Admixtures

| Admixture Components | Container | Temperature | Duration | Stability Results | Reference |

| Ropivacaine (0.2% or 0.75%) + Dexamethasone | Propylene Syringe | 24°C | 2 hours | Stable; no precipitation; concentration >90% | [7][8] |

| Ropivacaine (0.2% or 0.75%) + Betamethasone | Propylene Syringe | 24°C | 1 hour | Unstable; crystal formation; Ropivacaine conc. <90% | [7][8] |

| Ropivacaine + Morphine + Ziconotide | Implantable Pump | 37°C | 60 days | Ropivacaine and Morphine stable; Ziconotide stability varied | [9] |

| Ropivacaine (0.2%) + Sufentanil (0.5-1 µg/mL) | Glass & PVC | 25°C | 96 hours | Stable in both container types | [10] |

| Ropivacaine + Fentanyl | Glass & EVA | Room Temp | 51 days | Stable | [12] |

| Ropivacaine + Fentanyl | PVC | Room Temp | Not specified | Unstable due to fentanyl adsorption | [12] |

| Ropivacaine + Fentanyl + Clonidine | PVC Bag, Syringe | 2-8°C | 24 hours | Unstable; concentration of all drugs decreased | [11] |

Metabolic Pathway

The in-vivo stability and metabolism of Ropivacaine are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes are aromatic hydroxylation to 3-OH-ropivacaine (facilitated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (facilitated by CYP3A4).[13]

Experimental Protocols

Standardized and validated methods are essential for accurately assessing the solubility and stability of Ropivacaine.

Protocol: pH-Induced Precipitation Study

This protocol is based on methodologies used to assess the physical incompatibility of Ropivacaine upon alkalinization.[3]

-

Preparation of Solution: Prepare a known concentration of Ropivacaine solution (e.g., 0.2% w/v) in an appropriate container (e.g., glass vial).

-

Alkalinization: Add incremental aliquots of a basic solution (e.g., 8.4% sodium bicarbonate) to the Ropivacaine solution.

-

pH Measurement: Immediately after each addition, gently mix the solution and measure the pH using a calibrated pH meter.

-

Physical Observation: Visually inspect the solution against a black and white background for any signs of haze, turbidity, or precipitate formation. Note the time to onset of any visible change.

-

Microscopic Examination: Aseptically withdraw a small sample of the mixture and examine it under a microscope to detect micro-crystal formation.

-

Quantitative Analysis (Gravimetric): For a quantitative measure of precipitate, incubate the mixture for a defined period (e.g., 60 minutes). Filter the solution through a pre-weighed 0.22 µm filter. Dry the filter and weigh it again to determine the mass of the precipitated drug.

Protocol: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Ropivacaine and its degradation products in stability studies.[7][11][14]

-

Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of buffer and acetonitrile (e.g., 34:66 v/v) with the pH adjusted to 7.5.[14]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]

-

Detection: UV detection at a wavelength of 210 nm or 220 nm.[11][14]

-

-

Sample Preparation:

-

Prepare the Ropivacaine solution or admixture in the desired buffer and container.

-